molecular formula C16H19BO4 B1602498 (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 870779-00-3

(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No. B1602498
M. Wt: 286.1 g/mol
InChI Key: LZLHTPXZVHZUQB-UHFFFAOYSA-N
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Description

“(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C16H19BO4 . It has a molecular weight of 286.13 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is COCCc1ccc (OCc2ccc (cc2)B (O)O)cc1 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxyethyl and phenoxy bridge .


Physical And Chemical Properties Analysis

“(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid” is a solid compound . Its molecular weight is 286.13 . The compound’s InChI key is LZLHTPXZVHZUQB-UHFFFAOYSA-N .

Scientific Research Applications

Multifunctional Compounds and Sensing

  • Boronic acids, including derivatives similar to the compound , have been utilized as synthetic intermediates and building blocks in various fields, including medicine, agriculture, and industrial chemistry. They are particularly noted for their applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of additional functional groups, such as aminophosphonic acid, to boronic acids can offer new opportunities for application in these areas (Zhang et al., 2017).

In Silico Drug Design

  • In the context of drug discovery, in silico methods have identified derivatives of this compound as potential inhibitors against fungal histone deacetylases. These findings highlight the compound’s potential in designing more specific HDAC inhibitors, essential for targeting fungal diseases (Shanmugam et al., 2019).

Organometallic Chemistry

  • Research in organometallic chemistry has explored the reactions of similar boronic acids with aryloxorhodium complexes. These studies have implications for understanding the structure and chemical properties of resulting compounds, which could be relevant in developing new catalytic systems or materials (Nishihara et al., 2002).

Fluorescence Studies and Sensing Applications

  • Derivatives of boronic acids have been investigated for their fluorescence quenching properties, which could have applications in sensing technologies, particularly in environments with varying viscosities (Geethanjali et al., 2015).

Chemical Bonding and Reactivity

  • The chemical behavior of similar compounds has been examined to understand better the intramolecular interactions and reactivity, which is crucial for designing advanced materials or catalysts (Zhu et al., 2006).

Catalysis and Organic Synthesis

  • Research has also delved into using boronic acids as catalysts for various organic reactions, such as esterifications, showcasing their utility in synthetic organic chemistry (Maki et al., 2005).

properties

IUPAC Name

[4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO4/c1-20-11-10-13-4-8-16(9-5-13)21-12-14-2-6-15(7-3-14)17(18)19/h2-9,18-19H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLHTPXZVHZUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584614
Record name (4-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

CAS RN

870779-00-3
Record name (4-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4'-(2-Methoxyethyl)phenoxy)methyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Shanmugam, T Kim, J Jeon - Molecules, 2019 - mdpi.com
Histone acetylation and deacetylation play an essential role in the epigenetic regulation of gene expression. Histone deacetylases (HDAC) are a group of zinc-binding metalloenzymes …
Number of citations: 5 www.mdpi.com

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